5-Bromo-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring substituted with a bromine atom at the 5-position and a piperazine moiety at the 2-position, which itself is substituted with a 2-fluoroethyl group. This compound is notable for its applications in pharmaceutical development, particularly as an intermediate in synthesizing more complex organic molecules and potential therapeutic agents.
The compound is classified under the category of pyrimidine derivatives, which are widely recognized for their biological significance and utility in medicinal chemistry. Its structure allows it to interact with various biological targets, making it a valuable compound in drug discovery and development .
The synthesis of 5-Bromo-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine typically involves several key steps:
The molecular formula of 5-Bromo-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine is , with a molecular weight of approximately . The compound features:
The compound can undergo various chemical reactions:
For nucleophilic substitution reactions, common reagents include amines, thiols, or alkoxides, typically conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile. Oxidation may involve agents like hydrogen peroxide or potassium permanganate, while reduction could utilize sodium borohydride or lithium aluminum hydride .
The mechanism of action for 5-Bromo-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine primarily involves its interaction with specific biological targets such as enzymes or receptors. The unique structural features imparted by the bromine and fluoroethyl groups enhance its lipophilicity and potential for selective binding to molecular targets, thereby modulating biological pathways relevant to therapeutic effects .
Relevant data on melting point, boiling point, or specific heat capacity may not be extensively documented in available literature but can be inferred from similar compounds within its class .
This compound has significant applications in scientific research:
The strategic incorporation of halogen atoms, particularly bromine at the C5 position of pyrimidine, serves as a cornerstone in medicinal chemistry design. Bromine's electronegativity (2.96 on Pauling scale) and steric bulk facilitate halogen bonding interactions with biological targets, enhancing binding affinity and selectivity. As evidenced in kinase inhibitors like osimertinib, 5-bromopyrimidine derivatives exhibit improved target occupancy through interactions with hydrophobic enzyme pockets [7] [8]. Simultaneously, fluorinated side chains contribute to metabolic stability by resisting oxidative degradation. The C-F bond's high dissociation energy (485 kJ/mol) reduces susceptibility to cytochrome P450 enzymes, thereby improving pharmacokinetic profiles. Recent drug candidates featuring 2-fluoropropan-2-yl groups demonstrate enhanced bioavailability compared to non-fluorinated analogs, validating this design principle [4] [7].
Table 1: Key Pyrimidine-Based Bioactive Compounds with Halogenation Patterns
Compound Name | Molecular Formula | Halogen Position | Biological Significance |
---|---|---|---|
5-Bromo-2-(piperazin-1-yl)pyrimidine | C₈H₁₁BrN₄ | C5 pyrimidine | Intermediate for kinase inhibitors [1] |
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine | C₉H₁₃BrN₄ | C5 pyrimidine | Improved solubility vs non-methylated analog [1] |
5-Bromo-4-(2-fluoropropan-2-yl)pyrimidine | C₇H₈BrFN₂ | C5 pyrimidine + fluorinated alkyl | Enhanced metabolic stability [4] |
5-Bromo-2-fluoropyrimidine | C₄H₂BrFN₂ | C5 bromine + C2 fluorine | Electrophilic site for nucleophilic substitution [6] |
The integration of 2-fluoroethylpiperazine at the pyrimidine C2 position constitutes a deliberate molecular engineering strategy to optimize central nervous system (CNS) drug penetration. Fluorine's high lipid solubility (π-system distortion) combined with the piperazine ring's moderate basicity (pKa ~7.1) creates a balanced physicochemical profile. Computational models indicate that 2-fluoroethyl substituents reduce polar surface area (PSA) by approximately 15% compared to hydroxyethyl analogs while maintaining optimal LogP (2.1–2.5) for blood-brain barrier (BBB) transit [3]. The electrostatic potential mapping reveals fluorine's role in enhancing membrane diffusion through favorable interactions with lipid bilayer components [2].
Structurally, the ethylene spacer between piperazine and fluorine provides conformational flexibility, enabling optimal engagement with target binding sites. This design mimics successful neurotherapeutics where fluoroethylamine moieties demonstrate improved receptor occupancy kinetics. The SMILES notation (FCCN1CCN(C2=NC=C(Br)C=N2)CC1) illustrates the compound's spatial configuration, highlighting fluorine's terminal positioning for maximal membrane interaction [2] [3].
Systematic comparison of 5-bromo-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine with structural analogs reveals distinct pharmacological advantages and design trade-offs:
Table 2: Comparative Analysis of Pyrimidine-Piperazine Derivatives
Compound Structure | Molecular Weight | cLogP | Key Pharmacological Property | Limitation |
---|---|---|---|---|
5-Bromo-2-(4-(2-fluoroethyl)piperazin-1-yl)pyrimidine | 289.15 | 1.9 | Optimal BBB permeability (PAMPA-BBB 8.2 × 10⁻⁶ cm/s) | Moderate solubility (0.12 mg/mL) [2] |
5-Bromo-2-(piperazin-1-yl)pyrimidine | 243.11 | 1.2 | Enhanced solubility (1.8 mg/mL) | Low membrane penetration [1] |
5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine | 329.24 | 2.7 | Synthetic versatility | Requires deprotection for activity [9] |
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol | 287.16 | 0.8 | High hydrophilicity | Poor CNS distribution [1] |
The pyrimidine-piperazine scaffold's versatility is further evidenced in bone anabolic agents (e.g., poly-substituted pyrimidines promoting osteogenesis via BMP2/SMAD1 pathway activation) [5] and anti-infectives (e.g., pyrimidine–linezolid hybrids combating drug-resistant tuberculosis) [7]. This underlines the compound's potential as a privileged scaffold for multitarget therapeutic development.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1